Tributylmethylstannane
Description
Structure
2D Structure
Properties
IUPAC Name |
tributyl(methyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH3.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCYGTVHFMKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](C)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165121 | |
| Record name | Tributylmethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with a mild odor; [Gelest MSDS] | |
| Record name | Tributylmethyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1528-01-4 | |
| Record name | Tributylmethyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylmethylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylmethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tributylmethylstannane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK82QCR86H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes
Traditional methods for the synthesis of organotin compounds, including tributylmethylstannane, have been well-documented and are widely employed in both laboratory and industrial settings. anjs.edu.iq
While not a primary industrial method for this compound itself, the reaction of organotin hydrides with alkyl halides is a fundamental transformation in organotin chemistry. Tributyltin hydride is a versatile reagent in radical reactions due to the relatively weak tin-hydrogen bond, which can undergo homolytic cleavage. organic-chemistry.org The general reaction involves the radical-initiated reaction of tributyltin hydride with an alkyl halide. However, for the specific synthesis of this compound, other methods are generally more direct.
The Grignard reaction is a cornerstone of organometallic synthesis and is a common method for producing tetraorganotin compounds. wikipedia.org The reaction involves the treatment of a tin halide, typically tin tetrachloride (SnCl4), with a Grignard reagent (RMgX). lupinepublishers.com For the synthesis of a mixed organotin compound like this compound, a stepwise approach would be necessary, which can be complex to control.
The Wurtz reaction, another classical method, involves the reaction of an alkyl halide with sodium and a tin halide. rdd.edu.iq This method, similar to the Grignard approach, is generally used for the synthesis of symmetrical tetraorganotin compounds. anjs.edu.iqrdd.edu.iq
Table 1: Comparison of Grignard and Wurtz Methodologies for Organotin Synthesis
| Feature | Grignard Method | Wurtz Method |
| Reagents | Tin halide (e.g., SnCl4), Grignard reagent (RMgX) | Tin halide, Alkyl halide, Sodium metal |
| Typical Product | Symmetrical tetraorganotin (R4Sn) | Symmetrical tetraorganotin (R4Sn) |
| Reaction Conditions | Typically requires an ether solvent | Often carried out at higher temperatures |
| Industrial Scalability | Can be expensive due to the cost of magnesium and solvents. rdd.edu.iqlupinepublishers.com | Less common for industrial production of many organotins. |
On an industrial scale, the alkylation of tin tetrachloride with organoaluminum compounds is a preferred method for producing alkyltin compounds. lupinepublishers.comlupinepublishers.com This route is often more cost-effective than Grignard-based syntheses. lupinepublishers.comepa.gov The reactions can be controlled to achieve partial alkylation, directly yielding alkyltin halides which are precursors to other organotin derivatives. lupinepublishers.comlupinepublishers.com For instance, trialkylaluminum reagents react with tin tetrachloride to produce the corresponding alkyltin chlorides. lupinepublishers.com
The direct synthesis, or Rochow process, involves the reaction of an alkyl halide directly with metallic tin, often in the presence of a catalyst. acs.orgrjpbcs.com This method has been commercially successful for the preparation of dimethyltin (B1205294) dichloride from methyl chloride and tin. lupinepublishers.com However, its application for the direct synthesis of more complex or mixed alkyltin compounds like this compound is limited. google.com
Advanced Synthetic Strategies
More contemporary methods offer greater control and specificity in the synthesis of complex organotin compounds.
Tin-lithium exchange is a powerful and reliable method for generating organolithium reagents from organostannanes. arkat-usa.org This transmetallation reaction is rapid, even at low temperatures, and involves reacting an organostannane with an organolithium reagent, such as n-butyllithium. arkat-usa.org The equilibrium of the reaction favors the formation of the more stable organolithium compound. arkat-usa.org
This methodology is particularly valuable for creating functionalized organolithium compounds that are otherwise difficult to prepare. researchgate.net For instance, α-alkoxy and α-aminoalkyllithium reagents can be generated via tin-lithium exchange from the corresponding stannane (B1208499) precursors. organicchemistrydata.org The generation of chiral lithiated intermediates through this method has opened avenues for asymmetric synthesis. researchgate.netnih.gov The reaction of a chiral stannane with an alkyllithium can produce a chiral organolithium species, which can then be trapped with an electrophile to yield an enantiomerically enriched product. researchgate.netacs.org For example, the transmetalation of enantiopure bromo[D1]methylstannanes has been used to generate and study the configurational stability of the corresponding chiral bromo[D1]methyllithiums. acs.org
Perfluoroalkyllithium Reactions in Organotin Synthesis
The synthesis of organotin compounds containing perfluoroalkyl groups is a significant area of organometallic chemistry, as these moieties can drastically alter the properties of a molecule. One method to achieve this involves the use of perfluoroalkyllithium reagents. These highly reactive nucleophiles can be generated in situ through the reaction of a perfluoroalkyl iodide with an organolithium reagent, such as methyllithium (B1224462). researchgate.net
While direct studies on this compound are not extensively detailed in the literature, the perfluoroalkylation of analogous organotin compounds, such as tributyltin chloride, has been successfully achieved. soton.ac.uk The reaction mechanism typically involves the nucleophilic attack of the perfluoroalkyl anion on the tin center. In the case of a precursor like tributyltin chloride, the perfluoroalkyl group displaces the chloride ligand to form a new tin-carbon bond.
(n-Bu)₃SnMe + RfLi → (n-Bu)₃SnRf + MeLi (where Rf is a perfluoroalkyl group)
This methodology provides a pathway to novel perfluoroalkylated stannanes, which can serve as valuable reagents in further synthetic applications, such as cross-coupling reactions. conicet.gov.ar
Reaction Mechanism Elucidation
Analysis of Tin-Carbon Bond Stability and Reactivity
The reactivity of this compound is fundamentally governed by the characteristics of its four tin-carbon (Sn-C) bonds. The Sn-C bond is covalent but has a degree of polarity. It is notably weaker than a carbon-carbon (C-C) or carbon-silicon (C-Si) bond, yet it is stable enough to allow for the isolation and handling of the compound in the presence of air and moisture. conicet.gov.ar
The stability and subsequent reactivity of the Sn-C bonds are influenced by the nature of the alkyl groups attached to the tin atom. soton.ac.uk Cleavage of these bonds can be initiated by various electrophilic agents, including halogens and mineral acids. conicet.gov.ar In this compound, there are two types of alkyl groups: three butyl groups and one methyl group. The reactivity of these groups differs, with lower alkyl groups like methyl being more susceptible to cleavage than higher alkyl groups like butyl. conicet.gov.ar Aryl and vinyl groups, if present, would be cleaved even more readily than alkyl groups. conicet.gov.ar
The relative reactivity of groups attached to a tin center is a critical factor in designing synthetic strategies using organotin reagents.
Table 1: General Reactivity Order for Cleavage of Groups from Tin
| Reactivity | Group Type | Example |
|---|---|---|
| Highest | Aryl / Vinyl | Phenyl, Vinyl |
| ↓ | Lower Alkyl | Methyl |
| Lowest | Higher Alkyl | Butyl, Octyl |
Ligand Displacement Mechanisms in Organotin Compounds
Ligand displacement, or substitution, is a fundamental reaction mechanism for organotin compounds, particularly for organotin halides and other derivatives with labile groups. conicet.gov.ar In a general organotin complex represented as [R₃SnL], a ligand 'L' can be replaced by another ligand 'L' in a substitution reaction. wikipedia.org
The general equation for such a displacement is: [R₃SnL] + L' → [R₃SnL'] + L wikipedia.org
For a tetraorganotin compound like this compound, which lacks a traditional leaving group, ligand displacement occurs under conditions where one of the Sn-C bonds is cleaved. For instance, reaction with a halogen (X₂) leads to the displacement of an alkyl group to form a triorganotin halide. conicet.gov.ar
(n-Bu)₃SnMe + X₂ → (n-Bu)₃SnX + MeX
The large size of the tin atom and the availability of empty 5d orbitals allow it to expand its coordination number beyond four, often forming five- or six-coordinate intermediates. conicet.gov.ar This ability to form hypercoordinated species can facilitate ligand displacement by providing a low-energy pathway for the incoming ligand to associate with the tin center before the original ligand departs.
Stereochemical Control and Configurational Stability of Organotin Precursors and Derivatives
The stereochemistry of this compound and its derivatives is centered around the tin atom. As a tetraorganotin compound with four different groups (if derivatized from this compound), the tin center can be chiral. Tetraorganostannanes adopt a tetrahedral geometry around the tin atom. nih.gov
The configurational stability of these chiral tin centers is crucial for stereoselective synthesis. It has been demonstrated that organotin compounds of the type SnRR'R''R''' can be resolved into individual enantiomers, indicating that the tin center is configurationally stable enough to resist racemization under certain conditions. nih.gov
In reactions involving the tin center, such as the addition of an allylstannane to an aldehyde, the stereochemical outcome can be highly controlled. wikipedia.org The configuration of the reagents can dictate the diastereoselectivity of the product. For instance, in thermal additions, the geometry of the double bond in an allylstannane controls the syn or anti configuration of the resulting alcohol. wikipedia.org This high degree of stereocontrol makes organostannane chemistry a powerful tool in the synthesis of complex molecules with specific stereochemical requirements. wikipedia.org
Transmetalation Reaction Pathways Involving Organotin Compounds
Transmetalation is an organometallic reaction that involves the transfer of an organic ligand from one metal to another. researchgate.net It is one of the most important reactions involving organotin compounds like this compound and is a key step in widely used synthetic methods like the Stille cross-coupling reaction. researchgate.netepdf.pub
The general form of a transmetalation reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R researchgate.net
In the context of palladium-catalyzed cross-coupling, an organostannane (R-Sn(Alkyl)₃) transfers its R group to a palladium complex. The generally accepted catalytic cycle involves:
Oxidative Addition: An organic halide (R'-X) reacts with a Pd(0) complex. nih.gov
Transmetalation: The organostannane, e.g., this compound (acting as R-Sn(Bu)₃ where R is the group to be transferred), reacts with the Pd(II) complex, transferring the R group to palladium and forming a diorganopalladium intermediate. nih.gov
Reductive Elimination: The diorganopalladium species eliminates the final product (R-R'), regenerating the Pd(0) catalyst. nih.gov
The mechanism of the transmetalation step itself has been studied extensively and can proceed through different pathways, including associative mechanisms with bridging ligands or dissociative pathways. researchgate.netnih.gov The reaction is typically irreversible due to thermodynamic favorability, which is influenced by the electronegativities of the metals involved. researchgate.net
Table 2: Key Steps in a Palladium-Catalyzed Cross-Coupling Reaction
| Step | Reactants | Product | Description |
|---|---|---|---|
| Oxidative Addition | Pd(0) + R'-X | R'-Pd(II)-X | The palladium catalyst activates the organic halide. nih.gov |
| Transmetalation | R'-Pd(II)-X + R-Sn(Bu)₃ | R'-Pd(II)-R + X-Sn(Bu)₃ | The organotin reagent transfers an organic group to the palladium center. nih.gov |
| Reductive Elimination | R'-Pd(II)-R | R-R' + Pd(0) | The desired carbon-carbon bond is formed, and the catalyst is regenerated. nih.gov |
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of tributylmethylstannane, providing detailed information about its atomic connectivity and molecular environment.
Elucidation of Molecular Structure via ¹H, ¹³C, and ¹¹⁹Sn NMR
The molecular structure of this compound has been unequivocally confirmed through the combined use of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. rsc.orgresearchgate.net These techniques provide a detailed map of the hydrogen, carbon, and tin atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically displays signals corresponding to the protons of the methyl and tributyl groups. The chemical shifts of these protons are influenced by their local electronic environment. libretexts.org For instance, the protons of the methyl group directly attached to the tin atom exhibit a distinct chemical shift compared to the protons of the butyl chains.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. bhu.ac.incompoundchem.com Each non-equivalent carbon atom in the tributyl and methyl groups gives rise to a separate resonance, and their chemical shifts are indicative of their bonding environment. compoundchem.comoregonstate.edu
¹¹⁹Sn NMR Spectroscopy: As the most abundant and sensitive NMR-active isotope of tin, ¹¹⁹Sn NMR is particularly valuable for studying organotin compounds. northwestern.eduacademie-sciences.frhuji.ac.il The ¹¹⁹Sn NMR spectrum of this compound shows a single resonance, confirming the presence of a single tin environment. The chemical shift of this resonance is highly sensitive to the nature of the alkyl groups attached to the tin atom and the solvent used. rsc.orgnorthwestern.edu Coupling constants between tin and adjacent protons (¹J(¹¹⁹Sn-¹H)) and carbons (¹J(¹¹⁹Sn-¹³C)) provide further structural confirmation and insights into the bonding characteristics. rsc.orgnorthwestern.edu
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |
|---|---|---|---|
| ¹H (CH₃-Sn) | ~0.1 | ²J(¹¹⁹Sn-¹H) ≈ 50-60 | CDCl₃ |
| ¹H (α-CH₂) | ~0.8 | ||
| ¹H (β,γ-CH₂) | ~1.3 | ||
| ¹H (δ-CH₃) | ~0.9 | ||
| ¹³C (CH₃-Sn) | ~ -9 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 | |
| ¹³C (Butyl) | 13-30 | ||
| ¹¹⁹Sn | ~ +5 |
Conformational Analysis and Dynamic NMR Studies
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. numberanalytics.comunibas.itcopernicus.org By studying NMR spectra at various temperatures, it is possible to probe processes such as bond rotation and other conformational changes. numberanalytics.comcopernicus.org In this compound, DNMR studies can provide information on the rotational barriers around the tin-carbon bonds and the conformational preferences of the butyl chains. These studies reveal the flexibility of the molecule in solution. unibas.itcopernicus.org
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Characterization
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. pitt.edutruman.edu Key vibrational modes include:
C-H stretching vibrations: These typically appear in the region of 2800-3000 cm⁻¹.
C-H bending vibrations: These are observed at lower frequencies, generally in the 1300-1500 cm⁻¹ range.
Sn-C stretching vibrations: The stretching vibrations of the tin-carbon bonds are found in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.
The specific frequencies of these vibrations can be influenced by the molecular environment and conformation. uni-muenchen.denist.govopenmopac.net
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (asymmetric and symmetric) | 2957, 2923, 2853 |
| CH₂ Scissoring | 1461 |
| CH₃ Bending | 1418, 1377 |
| Sn-C Stretch | ~500-600 |
Structural Inferences from Spectroscopic Data
The combined data from IR and Raman spectroscopy allow for a detailed characterization of the functional groups present in this compound. libretexts.org The presence of bands corresponding to both the methyl and butyl groups, along with the characteristic Sn-C vibrations, provides strong evidence for the proposed structure. Furthermore, the number and symmetry of the observed vibrational modes can, in some cases, provide information about the molecular symmetry and conformation.
Mass Spectrometry (MS) Applications
Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a primary technique for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern. libretexts.org The molecular weight of this compound is 305.09 g/mol , with a monoisotopic mass of 306.136954 Da. nih.gov
In mass spectrometry, a molecule is ionized to form a molecular ion (M+•), which can then break down into smaller, charged fragments. libretexts.orgwikipedia.org The analysis of these fragments provides a roadmap to the molecule's original structure. For this compound, the ionization process typically involves the removal of an electron, and the subsequent fragmentation is dominated by the cleavage of the tin-carbon bonds, which are the weakest bonds in the molecule.
The fragmentation process often proceeds through the loss of the alkyl groups attached to the tin atom. The most common fragmentation pathway for tributyltin compounds involves the loss of a butyl radical (•C₄H₉), leading to the formation of a more stable tri-substituted tin cation. libretexts.orgfiveable.me
Expected Fragmentation of this compound:
| Ion Formula | Description | Calculated m/z |
| [C₁₃H₃₀Sn]+• | Molecular Ion (M+•) | 306 |
| [C₁₂H₂₇Sn]+ | Loss of a methyl radical (•CH₃) | 291 |
| [C₉H₂₁Sn]+ | Loss of a butyl radical (•C₄H₉) | 249 |
| [C₅H₁₂Sn]+ | Loss of two butyl radicals | 192 |
| [CH₃Sn]+ | Loss of three butyl radicals | 135 |
This table is interactive. You can sort and filter the data.
The relative abundance of these fragments in the mass spectrum, particularly the base peak (the most intense peak), provides further insight into the stability of the various fragment ions. fiveable.me The cleavage that results in the most stable carbocation or organotin cation is typically favored. libretexts.org
Advanced Spectroscopic Techniques for Organotin Compounds
Beyond basic mass spectrometry, a suite of advanced spectroscopic techniques is employed to gain a comprehensive understanding of organotin compounds like this compound. bsmiab.orgresearchgate.net These methods probe the nuclear environment, vibrational modes, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organotin compounds in solution. msu.edu It provides detailed information about the connectivity and chemical environment of atoms. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. rsc.org
¹¹⁹Sn NMR Spectroscopy : This technique is highly sensitive to the electronic and steric environment of the tin nucleus. northwestern.edu The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is significantly influenced by the coordination number of the tin atom; an increase in coordination number from four to five or six typically results in a large upfield shift (a shift to a lower ppm value). colab.wsresearchgate.net This makes ¹¹⁹Sn NMR an excellent tool for studying intermolecular interactions and the geometry around the tin center. colab.wsrsc.org The spectra are typically referenced to tetramethyltin (B1198279) (SnMe₄). northwestern.edu
¹H and ¹³C NMR Spectroscopy : These techniques provide a map of the hydrogen and carbon framework of the molecule. libretexts.org The chemical shifts and coupling constants, particularly the coupling between tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and protons or carbons (JSn-H and JSn-C), offer valuable structural information. rsc.orgnorthwestern.edu
2D NMR Techniques : Advanced 2D NMR experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between different nuclei (e.g., ¹H-¹¹⁹Sn), helping to definitively assign signals and confirm the molecular structure. northwestern.edu
Advanced Mass Spectrometry Techniques
Modern mass spectrometry has evolved beyond simple electron impact ionization. For organotin analysis, hyphenated techniques are frequently used.
Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the analysis of volatile organotin compounds. However, less volatile or thermally unstable compounds often require a chemical derivatization step to increase their volatility before analysis, which can be time-consuming. sciex.comanalchemres.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Tandem mass spectrometry coupled with liquid chromatography is increasingly preferred for organotin analysis. sciex.com It offers high selectivity and sensitivity and can often analyze compounds without prior derivatization. sciex.com Techniques like electrospray ionization (ESI) are used to gently ionize the molecules, preserving their structure. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : When coupled with a separation technique like size-exclusion chromatography (SEC), ICP-MS is a powerful tool for elemental speciation, allowing for the sensitive detection and quantification of tin in different chemical forms. nih.govspeciation.net
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. savemyexams.comvscht.cz It is a valuable tool for identifying the functional groups present in a molecule. libretexts.orglibretexts.org For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H and Sn-C bond vibrations.
Characteristic IR Absorption Regions
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| 2850–2960 | C–H (in alkyl groups) | Stretching |
| 1450–1470 | C–H | Bending |
| ~500–600 | Sn–C | Stretching |
This table is interactive. You can sort and filter the data.
The fingerprint region (below 1500 cm⁻¹) of the IR spectrum provides a unique pattern for the molecule, which is useful for identification by comparison with known spectra. savemyexams.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics to model the behavior of electrons in molecules. These calculations can provide deep insights into molecular structure, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A key application of DFT is the study of intermolecular interactions, which govern how molecules interact with each other. For a compound like Tributylmethylstannane, DFT could be used to calculate the strength and nature of non-covalent interactions (such as van der Waals forces) with other molecules or surfaces. This would involve placing the molecules in various orientations and calculating the interaction energy, often with corrections for dispersion forces which are crucial for organotin compounds. Such studies are vital for understanding the behavior of the compound in condensed phases or in biological systems.
The electronic structure—the arrangement of electrons in a molecule—is fundamental to its chemical reactivity. Computational modeling using methods like DFT can determine key properties such as the energies and shapes of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. For this compound, these models could predict sites susceptible to nucleophilic or electrophilic attack and provide quantitative measures of reactivity through calculated descriptors like chemical hardness, softness, and electronegativity.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of molecules.
This compound, with its flexible butyl chains, can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. By simulating the molecule in a solvent (like water or an organic solvent), these simulations can reveal how the environment influences its shape and flexibility over time. This provides a picture of the molecule's dynamic behavior, including the rotational motions of the butyl and methyl groups around the tin center.
Predictive Modeling of Reaction Pathways and Energetics
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions.
By modeling potential reaction pathways, it's possible to identify transition states and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. For this compound, this could involve modeling its synthesis or decomposition reactions. For instance, the reaction pathway for the cleavage of the methyl-tin or butyl-tin bond could be computationally explored to determine the energy required and the structure of the transition state, offering insights into the compound's stability and degradation mechanisms.
Applications in Organic Synthesis and Catalysis
Stoichiometric Reagent Applications
Tributylmethylstannane is a key reagent in the field of organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds. Its most prominent application is in the palladium-catalyzed Stille cross-coupling reaction. numberanalytics.comorganic-chemistry.org This reaction provides a versatile and powerful method for creating a new C-C bond by coupling the organostannane with an organic halide or pseudohalide, such as a triflate. numberanalytics.comorganic-chemistry.orgopenochem.org
The general mechanism of the Stille coupling involves a catalytic cycle with a palladium(0) complex. openochem.orgwikipedia.org The cycle consists of three main steps:
Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (R'-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate. wikipedia.org
Transmetalation : The organostannane (in this case, this compound) transfers its methyl group to the palladium center, displacing the halide and forming a new organopalladium complex. The tributyltin halide is released as a byproduct. wikipedia.org
Reductive Elimination : The two organic groups (the one from the original halide and the methyl group from the stannane) are eliminated from the palladium center, forming the final coupled product (R'-CH₃) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The Stille reaction is noted for its tolerance of a wide variety of functional groups on both coupling partners, and the stability of organostannane reagents like this compound contributes to its widespread use. orgsyn.org Advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of the Stille coupling to include less reactive electrophiles like aryl chlorides and allow for reactions at room temperature. orgsyn.org
| Aryl Halide (R'-X) | Organostannane | Product (R'-R) | Catalyst System |
| Bromobenzene | This compound | Toluene | Pd(PPh₃)₄ |
| 4-Iodoanisole | This compound | 4-Methylanisole | Pd₂(dba)₃ / P(o-tol)₃ |
| 2-Bromopyridine | This compound | 2-Picoline | Pd(OAc)₂ / Dabco |
| 1-Chloronaphthalene | This compound | 1-Methylnaphthalene | Pd(dba)₂ / P(t-Bu)₃ |
Table 1: Illustrative examples of Stille coupling reactions involving this compound. The catalyst systems shown are representative of those used for such transformations. organic-chemistry.orgorgsyn.orgrsc.org
While organotin hydrides are more commonly known for radical reductions of functional groups, organostannanes like this compound participate in functional group transformations primarily through the cleavage of the tin-carbon bond. organic-chemistry.orgiupac.orgorganic-chemistry.org These transformations are fundamental in synthetic chemistry, allowing for the precise modification of molecules. solubilityofthings.com
One key application involves the transmetalation of the methyl group from tin to another metal, such as lithium, creating highly reactive organolithium reagents. sinica.edu.tw This process allows the this compound to act as a source of a nucleophilic methyl group, which can then be used in subsequent reactions. For example, the resulting methyllithium (B1224462) can add to carbonyl compounds like aldehydes and ketones to form alcohols. iupac.org
Furthermore, the tributyltin moiety itself can be involved in transformations. In certain synthetic strategies, the tributylmethyltin group is introduced into a molecule to facilitate a specific reaction, such as a rearrangement, and is later removed or transformed. sci-hub.se The cleavage of the Sn-C bond can be achieved under various conditions, including electrophilic attack or radical pathways, offering flexibility in synthetic design. iupac.org This strategic use of organostannanes highlights their role beyond simple cross-coupling, serving as intermediates for complex molecular construction. iupac.orgsci-hub.se
Catalytic Roles of this compound and Related Organotins
Organotin compounds are highly effective catalysts for esterification, transesterification, and polycondensation reactions. atamankimya.comgoogle.com They are widely used in industrial processes for producing polyesters, plasticizers, and various esters due to their high activity. atamankimya.comatamanchemicals.com The catalytic mechanism generally involves the organotin acting as a Lewis acid. lupinepublishers.com In an esterification reaction, the tin atom coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.uk
A variety of organotin compounds, particularly dibutyltin (B87310) derivatives like dibutyltin dilaurate and dibutyltin oxide, serve as catalysts. bdmaee.netlupinepublishers.com They promote reactions efficiently, often at temperatures between 210°C and 240°C, leading to high yields and minimizing the formation of byproducts. atamankimya.comatamanchemicals.com The use of these catalysts is crucial in the synthesis of saturated polyesters for powder and coil coatings, as well as unsaturated polyesters used in gel coatings and molding applications. atamankimya.com In transesterification reactions, such as the production of biodiesel or the modification of fats and oils, organotin catalysts facilitate the exchange of alkoxy groups, allowing for high reactivity and cleaner final products. atamanchemicals.comunud.ac.id
| Reaction Type | Substrates | Organotin Catalyst Example | Typical Conditions | Application |
| Esterification | Phthalic Acid + 2-Ethylhexanol | Monobutyltin (B1198712) oxide | 210-240°C | Production of Plasticizers (DOP) atamankimya.com |
| Transesterification | Ethyl Acetate + n-Octanol | Dibutyltin dilaurate | Heat | Monomer Synthesis google.com |
| Polyesterification | Adipic Acid + 1,4-Butanediol | Dibutyltin diacetate | High Temperature, Vacuum | Polyester Resin Manufacturing atamankimya.comgoogle.com |
| Depolymerization | Poly(L-lactic acid) oligomer | Monobutyltin trichloride | Heat | Lactide formation nih.gov |
Table 2: Research findings on the use of organotin compounds as catalysts in esterification and related reactions.
The catalytic activity of organotin compounds extends to the synthesis of a broad range of polymers and the cross-linking of polymer chains. atamankimya.comuomustansiriyah.edu.iq They are essential catalysts in the production of polyurethanes, silicones, and other polymer systems. atamanchemicals.comlupinepublishers.com In polyurethane manufacturing, organotins like dibutyltin dilaurate catalyze the reaction between diisocyanates and polyols, which is the fundamental chain-extension reaction for forming the urethane (B1682113) linkage. lupinepublishers.comlupinepublishers.com The catalyst's role is believed to involve acting as a Lewis acid, activating the isocyanate group for attack by the alcohol. lupinepublishers.com
Organotin compounds also serve as crucial cross-linking agents, particularly in the curing of silicone elastomers at room temperature (Room Temperature Vulcanization, RTV). lupinepublishers.comnih.gov In these systems, a catalyst such as dibutyltin diacetate or dibutyltin dilaurate facilitates the condensation reaction between a silanol-terminated polysiloxane and a multifunctional silane (B1218182) cross-linker. lupinepublishers.com This process creates chemical bonds between the polymer chains, transforming the liquid silicone into a durable, flexible elastomer used in sealants, coatings, and molding compounds. atamankimya.comlupinepublishers.comgoogle.com The choice of organotin catalyst can influence the reactivity and properties of the final cured material. google.com
| Polymer Type | Role of Organotin | Specific Catalyst Example | Application |
| Polyurethanes | Polymerization Catalyst | Dibutyltin dilaurate | Foams, Coatings, Adhesives atamanchemicals.comlupinepublishers.com |
| Silicones (RTV) | Cross-linking Catalyst | Dibutyltin diacetate | Sealants, Encapsulants, Coatings lupinepublishers.com |
| Polyesters | Polymerization Catalyst | Monobutyltin oxide | Powder coatings, Resins atamankimya.com |
| Thermoplastic Elastomers | Cross-linking Agent | Tin chloride-based mixed catalyst | Molded goods, Automotive parts atamanchemicals.com |
Table 3: Selected applications of organotin compounds in polymerization and cross-linking reactions.
Organotin reagents are integral to many advanced organic transformations that proceed via homogeneous catalysis, most notably palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov The Stille reaction, as previously discussed, is a cornerstone of modern synthesis for creating C(sp²)–C(sp³) and other carbon-carbon bonds, and relies on a homogeneous palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states in solution. openochem.orgresearchgate.net The ability to tune the properties of the homogeneous catalyst by modifying its ligands has been a major area of research, leading to more efficient and versatile systems. orgsyn.org
Beyond the Stille reaction, organotins participate in other advanced transformations. For instance, they can be used in stereospecific cross-coupling reactions where the configuration of a chiral center is retained. researchgate.netnih.gov This is a significant challenge in synthesis, and specially designed organotin reagents, such as secondary alkyl azastannatranes, have been developed to transfer secondary alkyl groups to aryl halides with high fidelity, preserving the stereochemical information. nih.gov These advanced methods enable the construction of complex, enantioenriched molecules that are difficult to access through other means, highlighting the sophisticated role of organotins in modern homogeneous catalysis. researchgate.netnih.gov
Role in Materials Science and Nanotechnology
Precursor in Advanced Material Synthesis
The utility of organotin compounds as precursors for various materials is well-established. These compounds can be engineered to participate in a variety of chemical reactions, leading to the formation of polymers and hybrid materials with tailored properties.
Organotin compounds have a significant industrial footprint, particularly as stabilizers for polyvinyl chloride (PVC). cambridge.org In this role, they prevent the degradation of the polymer chain by scavenging acidic byproducts and reacting with unstable sites in the polymer structure. While this is a major application, the reactivity of the tin-carbon bond in compounds like Tributylmethylstannane also opens avenues for their use as monomers or catalysts in polymerization reactions.
The synthesis of organotin-containing polymers can lead to materials with unique characteristics. For instance, the incorporation of tin atoms into a polymer backbone can enhance its thermal stability, refractive index, and biocidal properties. Research into organotin polymers has explored the creation of polyesters, polyethers, and polyurethanes where the organotin moiety is either a part of the main chain or a pendant group. Though direct studies involving this compound in polymerization are not readily found, its chemical structure suggests it could be a valuable building block in creating novel polymeric materials.
Table 1: Potential Roles of this compound in Polymer Science
| Role | Description | Potential Advantage |
| Monomer | Can be incorporated into polymer chains through reactions involving its functional groups. | Introduction of tin atoms can impart specific properties like increased thermal stability or biocidal activity. |
| Catalyst | The Lewis acidic nature of the tin center can catalyze polymerization reactions such as esterification and transesterification. | Offers an alternative to traditional catalysts, potentially with higher selectivity and milder reaction conditions. |
| Stabilizer | Similar to other organotin compounds, it could act as a heat and light stabilizer for various polymers. | Could offer improved compatibility or performance in specific polymer matrices. |
Hybrid materials, which combine organic and inorganic components at the molecular or nanometer scale, often exhibit properties superior to their individual constituents. Organotin compounds can serve as excellent precursors for the inorganic phase in these materials. Through processes like the sol-gel method, organometallic precursors can be hydrolyzed and condensed to form a metal oxide network within an organic polymer matrix.
This compound, with its combination of organic ligands, could be a candidate for creating organic-inorganic hybrid materials. The thermal decomposition of such a precursor within a polymer matrix could lead to the in-situ formation of tin or tin oxide nanoparticles, resulting in a nanocomposite material. These hybrid materials could find applications in coatings, sensors, and catalysis. For example, the dispersion of tin-based nanoparticles within a polymer could enhance its mechanical strength, electrical conductivity, or gas barrier properties.
Applications in Nanomaterials
The synthesis and application of nanomaterials are at the forefront of modern materials science. Organometallic compounds are frequently employed as precursors for the controlled synthesis of nanoparticles with specific sizes and shapes.
The thermal or chemical decomposition of organometallic precursors is a common method for synthesizing nanoparticles. scispace.com Tributyltin compounds, in general, are known to be precursors for tin-containing nanoparticles. By carefully controlling the reaction conditions, such as temperature, solvent, and the presence of stabilizing agents, it is possible to produce nanoparticles with a narrow size distribution.
While specific protocols for using this compound to synthesize organometallic nanoparticles are not detailed in available literature, the general principles of nanoparticle synthesis from organotin precursors would apply. The decomposition of this compound would likely yield tin or tin-containing nanoparticles, with the organic ligands playing a role in controlling the growth and stabilization of the nanoparticles. The resulting nanoparticles could have applications in catalysis, energy storage, and electronics.
Table 2: Potential Methods for Nanoparticle Synthesis from this compound
| Synthesis Method | Description | Expected Nanoparticle Type |
| Thermal Decomposition | Heating the precursor in a high-boiling point solvent to induce decomposition. | Tin or tin-containing nanoparticles. |
| Chemical Reduction | Using a reducing agent to convert the organometallic precursor into metallic nanoparticles. | Primarily tin nanoparticles. |
| Sonochemical Synthesis | Employing ultrasound to induce the decomposition of the precursor. | Tin or tin oxide nanoparticles. |
Microelectromechanical Systems (MEMS) are miniaturized devices that integrate mechanical and electrical components. The fabrication of MEMS often involves the deposition and patterning of thin films of various materials. While there is no direct evidence of this compound being used in MEMS fabrication, organometallic precursors can be utilized in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of metals or metal oxides.
Theoretically, this compound could be used as a precursor to deposit thin films of tin or tin oxide. These films could serve various functions in MEMS devices, such as conductive layers, sensing materials for chemical sensors, or as components in energy storage devices integrated at the microscale. The ability to deposit uniform and conformal films is crucial for the performance of MEMS, and the choice of precursor is a key factor in achieving the desired film properties.
Environmental Occurrence and Chemical Transformation Research
Detection and Speciation in Environmental Compartments
The detection of specific organotin compounds like tributylmethylstannane is often part of broader monitoring for various tin species. The environmental behavior of these compounds is dictated by their partitioning between water, sediment, and the atmosphere.
Organotin compounds, particularly tributyltin (TBT), have been extensively used in antifouling paints for ships. ospar.orgmdpi.com This has resulted in their widespread presence in aquatic environments, with high concentrations often found in the sediments of harbors, ports, and shipping lanes. ospar.org Due to their low water solubility and high affinity for organic matter, most organotin compounds are relatively immobile and tend to accumulate in sediments. cdc.govacs.org Once in the sediment, these compounds can be persistent, especially under anoxic (oxygen-deficient) conditions. ospar.orgacs.org
While TBT and its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), are the most commonly reported butyltins, mixed-alkyltins containing both methyl and butyl groups, such as this compound, have also been detected. The presence of these mixed species suggests that environmental transformation processes are occurring. researchgate.net For instance, studies in various estuaries and harbors have identified methylated forms of butyltin derivatives, indicating that sediments can be a site of active tin methylation. researchgate.net This can lead to the remobilization of tin species from the sediment back into the water column. researchgate.net
Initial concentrations of TBT in contaminated sediments can be very high, reaching levels of several milligrams per kilogram (mg/kg). acs.org Over time, degradation processes reduce these concentrations. For example, in one contaminated freshwater system, total organotin concentrations in bed sediments decreased from over 38,000 µg/kg to under 300 µg/kg over a two-year period, demonstrating active transformation within the sediment. nih.gov
| Location | Compound(s) | Concentration Range | Reference |
|---|---|---|---|
| Southern North Sea | Tributyltin (TBT) | Mean concentrations have reduced by approx. 10% per year but remain above EQS. | ospar.org |
| Harbor Sediments (General) | Triorganotins (TBT, TPT) | Up to 3 mg Sn/kg | acs.org |
| River Estuaries, North Spain | TBT, DBT, MBT | 0.05–5.48 ng/g (TBT), 0.15–8.97 ng/g (DBT), 0.02–11.23 ng/g (MBT) | cdc.gov |
| Svalbard Harbors | Total Butyltins | <dl-14 µg Sn/kg dry weight | wur.nl |
| Contaminated Freshwater River, SC, USA | Total Organotins (TTBT, TBT, DBT, MBT) | Decreased from 38,670 µg/kg to 298 µg/kg over 2 years | nih.gov |
While most organotin compounds have low vapor pressures, limiting their release to the atmosphere, certain transformation products can be more volatile. cdc.gov The formation of fully- or partially-methylated species, including methylbutyltins, is a key mechanism for the volatilization of tin from aquatic systems. researchgate.net These volatile tin compounds can then be transported through the atmosphere. researchgate.net
Research has shown that TBT-contaminated sediments can release methylbutyltins into the air. One study demonstrated that dredged harbor sediments primarily released methylbutyltins, such as monomethyltributylstannane (MeBu3Sn), dimethyl-dibutylstannane (Me2Bu2Sn), and trimethyl-monobutylstannane (Me3BuSn). This suggests that methylation processes in sediments can lead to the atmospheric emission of these compounds, which could contribute to their long-range transport. researchgate.net However, releases of organotins to the air are generally considered not significant due to their rapid photodegradation. cdc.gov
Chemical and Biological Degradation Pathways
The persistence of organotin compounds in the environment is determined by the rates of various degradation processes. These processes involve the sequential breaking of the tin-carbon bonds. cdc.gov
Abiotic degradation of organotins can occur through processes like photolysis (degradation by UV light) and hydrolysis (reaction with water). cdc.gov The degradation involves the cleavage of the tin-carbon bond, leading to the stepwise removal of organic groups. researchgate.net For example, tributyltin degrades to dibutyltin, then monobutyltin, and finally to inorganic tin. researchgate.net
The rate of photodegradation is dependent on environmental conditions and increases at lower wavelengths of light. cdc.govpublications.gc.ca While these processes contribute to the breakdown of organotins in the water column, compounds that have partitioned to sediment are generally more persistent. cdc.gov Hydrolysis and photolysis are important degradation pathways for many chemical compounds in aquatic environments. researchgate.netnih.gov
Biological processes play a critical role in the transformation of organotin compounds. Demethylation, or more broadly, dealkylation, is a primary degradation pathway. researchgate.net Microbial activity in water and sediment successively removes the butyl groups from TBT, leading to the formation of less toxic DBT, MBT, and finally inorganic tin. nih.govresearchgate.net The half-life for the biological degradation of TBT in water ranges from days to weeks, while in sediments, it can be several months to years. publications.gc.ca
Conversely, biomethylation is a process where methyl groups are added to inorganic tin or other organotin compounds. cdc.govjournals.co.za This can occur under both anaerobic and aerobic conditions and is carried out by various microorganisms, including bacteria. journals.co.za Biomethylation of butyltin compounds in sediments can lead to the formation of volatile and mobile methylbutyltins, such as this compound. researchgate.net This process is significant as it can remobilize tin from sediments into the water column and potentially the atmosphere. researchgate.net The formation of tetrabutyltin (B32133) (TTBT) in the environment has also been suggested to occur through microbial butyl group transfer. publications.gc.ca
| Compartment | Process | Reported Half-Life | Reference |
|---|---|---|---|
| Water | Biological Degradation | Several days to a few weeks | publications.gc.ca |
| Sediments | Biological Degradation | Months to several years | publications.gc.ca |
| Organic-Rich Sediment Microcosm | Biotransformation | 28 days | nih.gov |
| Organic-Poor Sediment Microcosm | Biotransformation | 78 days | nih.gov |
| Forest Soils | Degradation (General) | 0.5 to 15 years | researchgate.net |
Analytical Methodologies for Environmental Monitoring
The accurate speciation and quantification of organotin compounds at trace levels in complex environmental matrices like water and sediment require sophisticated analytical techniques. researchgate.netnih.gov Most analytical methods for organotin speciation are based on gas chromatography (GC) due to its high resolution. scispace.com
Since many organotin compounds are polar and not volatile enough for direct GC analysis, a crucial step in the analytical procedure is derivatization. scispace.comlabrulez.com This process converts the ionic organotins into more volatile and thermally stable tetra-substituted forms. Common derivatization methods include:
Alkylation with Grignard reagents: Using reagents like methylmagnesium bromide or pentylmagnesium bromide to add alkyl groups. labrulez.com
Ethylation with sodium tetraethylborate (NaBEt4): A widely used method for aqueous samples. scispace.comlabrulez.com
Hydride generation with sodium borohydride (B1222165) (NaBH4): Converts organotins to their corresponding volatile hydrides. scispace.com
After derivatization, the sample is typically extracted and concentrated before being injected into the GC system. scispace.com A variety of sensitive detectors can be coupled with GC for the detection of organotins, including:
Mass Spectrometry (MS) labrulez.com
Flame Photometric Detector (FPD) scispace.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) arpat.toscana.it
These hyphenated techniques allow for the separation and specific determination of individual organotin compounds, which is essential for understanding their environmental distribution and transformation pathways. researchgate.netarpat.toscana.it
Gas Chromatography-Based Techniques for Organotin Speciation
Gas chromatography (GC) is a cornerstone technique for the speciation of organotin compounds due to its high resolving power and the availability of highly sensitive detectors. tandfonline.comscispace.comresearchgate.net However, many organotin compounds, particularly the more polar mono-, di-, and trisubstituted forms that result from environmental degradation, are not sufficiently volatile or thermally stable for direct GC analysis. colostate.edu Consequently, a derivatization step is typically required to convert them into more volatile and stable tetraalkyltin analogues before they can be analyzed by GC. researchgate.net
Derivatization Methods: The derivatization process is a critical step, as it can be prone to low yields and potential analyte loss, which could lead to an underestimation of the organotin content in a sample. researchgate.net The most common derivatization techniques include:
Alkylation with Grignard Reagents: This method involves reacting the organotin chlorides with a Grignard reagent, such as methylmagnesium bromide or pentylmagnesium bromide, to form fully alkylated, volatile derivatives. labrulez.comnih.gov Pentylmagnesium bromide has been identified as a reagent of choice in some studies, providing good molar responses and derivatization yields. nih.gov Grignard reagents are highly reactive and require anhydrous conditions for effective use. researchgate.net
Ethylation with Sodium Tetraethylborate (NaBEt₄): This reagent has largely replaced Grignard derivatization in many applications. labrulez.com It offers the advantage of allowing for in-situ derivatization directly in aqueous samples, where the derivatized compounds can be simultaneously extracted into an organic solvent like hexane. researchgate.netlabrulez.com
Hydride Generation: Using reagents like sodium borohydride (NaBH₄), ionic organotins can be converted to their corresponding volatile hydrides. This method is another established technique for preparing samples for GC analysis. researchgate.net
Detection Systems: Once derivatized, the organotin compounds are separated on a GC column and detected using various sensitive and selective detectors:
Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) is a powerful tool that provides high sensitivity and structural information for confident identification of the organotin species. labrulez.com Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and can achieve instrumental detection limits in the low picogram range. nih.gov
Flame Photometric Detector (FPD): FPD is a cost-effective and selective detector for tin compounds, although it is generally less sensitive than MS or ICP-MS. researchgate.netlabrulez.com
Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This hyphenated technique combines the separation power of GC with the element-specific, high-sensitivity detection of ICP-MS. It can achieve exceptionally low detection limits, reaching the parts-per-quadrillion (pg/L) level, making it ideal for trace-level environmental analysis. labrulez.com
Recent research has also explored methods to analyze organotins without derivatization. One innovative protocol uses a specific solvent mixture to allow for the direct analysis of underivatized chlorinated organotin compounds by GC-triple quadrupole mass spectrometry, simplifying sample preparation.
| Derivatization Reagent | Detection Method | Sample Matrix | Detection Limit (as Sn) | Reference |
|---|---|---|---|---|
| Pentylmagnesium Bromide | GC-MS/MS | Water | 0.20 - 0.35 pg (instrumental) | nih.gov |
| Sodium Tetraethylborate (NaBEt₄) | GC-ICP-MS | Environmental Samples | pg/L (ppq) level | labrulez.com |
| Methylmagnesium Bromide | GC/MS | Environmental Extracts | Not specified | labrulez.com |
| None (direct analysis) | GC-MS/MS | Sediments | LODs below 0.1 ng/g |
Advanced Separation and Detection Approaches for Environmental Samples
While GC-based methods are well-established, advanced separation techniques, particularly high-performance liquid chromatography (HPLC), offer significant advantages for organotin speciation. tandfonline.com A primary benefit of HPLC is its ability to separate polar, non-volatile, and thermally labile compounds often without the need for derivatization, which simplifies sample preparation and avoids potential artifacts associated with the derivatization step. scispace.com
Liquid Chromatography Techniques: HPLC, coupled with highly sensitive and element-specific detectors, has become a powerful alternative for the analysis of organotin compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of organotin species. rsc.orgresearchgate.net The separation can be optimized by adjusting the mobile phase composition, often using organic modifiers like methanol (B129727) and ion-pairing reagents to achieve efficient separation of compounds like monobutyltin, dibutyltin, and tributyltin. rsc.org
QuEChERS Sample Preparation: For complex matrices like sediments, modern sample preparation methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for use with LC-MS/MS analysis, streamlining the extraction process. nih.gov
Advanced Detection Systems: The coupling of liquid chromatography with advanced detectors is crucial for achieving the low detection limits required for environmental monitoring.
Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This is one of the most powerful techniques for metal speciation. researchgate.net The eluent from the HPLC column is introduced directly into the ICP-MS, which provides extremely sensitive and element-specific detection of tin. This method allows for the quantification of multiple organotin species in a single chromatographic run with detection limits in the low µg/L to pg range. rsc.org
Tandem Mass Spectrometry (LC-MS/MS): LC coupled to a tandem mass spectrometer has emerged as a preferred technique as it offers high selectivity and sensitivity, simplifying sample preparation and reducing analysis times. sciex.com Using techniques like Multiple Reaction Monitoring (MRM), it allows for both quantification and identification of target compounds well below regulated levels. sciex.com
These advanced methods provide robust and sensitive tools for the comprehensive analysis of organotin compounds like this compound in a variety of environmental matrices, from water to complex sediments and biological tissues. nih.gov
| Technique | Separation Mode | Sample Matrix | Detection Limit (as Sn) | Reference |
|---|---|---|---|---|
| HPLC-ICP-MS | Reversed Phase | Harbour Sediment | 1.8 - 2.5 pg | rsc.org |
| HPLC-ICP-MS | C18 Column | Workplace Air | 0.14 - 0.57 µg/L | |
| LC-MS/MS | Acetonitrile Extraction | Food, Water, Textiles | Below regulated levels | sciex.com |
| QuEChERS LC-MS/MS | C18 Column | Bottom Sediments | Not specified | nih.gov |
Q & A
Basic Question: What are the critical considerations for designing a synthesis protocol for tributylmethylstannane to ensure reproducibility?
Methodological Answer:
When designing a synthesis protocol, prioritize reagent purity, reaction conditions (temperature, solvent, catalyst), and inert atmosphere control to prevent oxidation or hydrolysis. Use NMR (¹H, ¹³C, ¹¹⁹Sn) and mass spectrometry for structural validation . Document batch-specific variations (e.g., solvent lot numbers, catalyst age) to troubleshoot reproducibility issues. For example, this compound’s sensitivity to moisture requires anhydrous solvents and Schlenk-line techniques . Pre-test reaction scalability using microreactor systems to identify exothermicity or side reactions .
Advanced Question: How can researchers resolve contradictory data in this compound’s reactivity across different solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity effects on transition states or trace impurities. Conduct a systematic study:
Control experiments : Compare reactivity in rigorously dried vs. ambient solvents (e.g., THF vs. DMF) using Karl Fischer titration for moisture quantification .
Spectroscopic monitoring : Use in situ IR or Raman to track intermediate species in real time .
Computational modeling : Apply DFT calculations (e.g., Gaussian or ORCA) to compare solvation energies and transition-state geometries .
Statistical analysis : Perform ANOVA to assess solvent effects across triplicate trials, reporting p-values <0.05 for significance .
Basic Question: What analytical techniques are most reliable for quantifying this compound in complex mixtures?
Methodological Answer:
Gas chromatography (GC) with flame photometric detection (FPD) or ICP-MS is preferred for tin-specific quantification due to low detection limits (ppb range). Calibrate using internal standards (e.g., tripropyltin chloride) to correct for matrix effects . For mixtures with organic byproducts, combine GC-MS with derivatization (e.g., Grignard reactions) to enhance volatility . Validate methods via spike-recovery experiments (85–115% recovery acceptable) .
Advanced Question: How can mechanistic studies differentiate between radical vs. polar pathways in this compound-mediated reactions?
Methodological Answer:
Radical trapping : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction progress via EPR spectroscopy .
Kinetic isotope effects (KIE) : Compare kH/kD ratios (e.g., using deuterated substrates). A KIE >2 suggests radical pathways .
Stereochemical analysis : Assess retention/inversion of configuration in chiral substrates via chiral HPLC or polarimetry .
Computational evidence : Calculate activation barriers for radical vs. polar transition states using CASSCF or DFT-MD simulations .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods with HEPA filters and impermeable gloves (e.g., Silver Shield®) to prevent dermal exposure .
- Waste disposal : Quench residual stannane with aqueous KMnO₄ to oxidize organotin compounds, followed by solidification with bentonite clay .
- Emergency protocols : Maintain calcium gluconate gel for accidental skin contact and train personnel in OSHA-compliant spill response .
Advanced Question: How can researchers optimize this compound’s selectivity in cross-coupling reactions with sterically hindered substrates?
Methodological Answer:
Ligand screening : Test bulky phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) to modulate catalyst sterics .
Solvent effects : Low-polarity solvents (toluene) favor less congested transition states.
Substrate pre-activation : Employ microwave irradiation or ultrasound to enhance diffusion in viscous media .
Kinetic profiling : Use stopped-flow NMR to identify rate-determining steps and adjust catalyst loading .
Basic Question: What ethical guidelines apply to this compound research involving animal models?
Methodological Answer:
Adhere to ARRIVE 2.0 guidelines for in vivo studies:
- Justification : Demonstrate necessity via systematic literature review (e.g., lack of in vitro alternatives) .
- Dose optimization : Conduct pilot studies to establish the lowest effective dose, minimizing animal use .
- Ethical oversight : Submit protocols to an IACUC for approval, including endpoints for humane euthanasia .
Advanced Question: How should researchers address discrepancies between computational predictions and experimental outcomes in this compound reactivity?
Methodological Answer:
Re-evaluate computational parameters : Verify basis sets (e.g., def2-TZVP vs. STO-3G) and solvent models (SMD vs. PCM) .
Experimental validation : Synthesize predicted intermediates (e.g., via low-temperature trapping) for spectroscopic comparison .
Error analysis : Quantify uncertainties in DFT energies (±3 kcal/mol typical) and correlate with experimental error margins .
Collaborative peer review : Share datasets via platforms like Zenodo for independent validation .
Basic Question: What are the best practices for documenting this compound’s environmental stability in field studies?
Methodological Answer:
- Sampling : Collect soil/water samples at multiple depths and timepoints (0, 7, 30 days) .
- Analytical methods : Use GC-ICP-MS for speciation analysis (e.g., this compound vs. degradation products) .
- Controls : Include abiotic controls (autoclaved samples) to distinguish microbial vs. chemical degradation .
Advanced Question: How can isotopic labeling (e.g., ¹¹⁹Sn) elucidate this compound’s metabolic pathways in biological systems?
Methodological Answer:
Synthesis of labeled analogs : Incorporate ¹¹⁹Sn via SnCl₄ isotopic exchange under inert conditions .
Tracing studies : Administer labeled stannane to cell cultures; use nanoSIMS or LA-ICP-MS for spatial mapping .
Metabolite identification : Combine HPLC-ESI-MS with isotopic pattern recognition (e.g., M+2 satellites) .
Data interpretation : Apply kinetic modeling (e.g., SAAM II) to quantify metabolic flux rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
